GABA-AT Inactivation Mechanism: cis Isomer Is an Irreversible Inactivator Whereas the trans Isomer Is Only a Competitive Reversible Inhibitor
In a direct head-to-head comparison using purified pig liver GABA-AT, cis-2-aminocyclohex-3-ene-1-carboxylic acid (compound 5, the free base of CAS 142035-00-5) exhibited time- and concentration-dependent, irreversible inactivation of the enzyme, whereas trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6) showed no time-dependent inhibition and acted solely as a competitive reversible inhibitor [1]. The irreversible inactivation by the cis isomer was protected by the natural substrate GABA, confirming active-site-directed mechanism-based inactivation [1]. This mechanistic dichotomy is a direct consequence of the cis vs trans stereochemistry, which governs the binding orientation of the carboxylate and amino groups relative to the pyridoxal phosphate cofactor and the active-site lysine nucleophile (Lys-329) [1].
| Evidence Dimension | GABA-AT inactivation mechanism |
|---|---|
| Target Compound Data | cis-2-aminocyclohex-3-ene-1-carboxylic acid: time- and concentration-dependent irreversible inactivator; kinact = 0.24 min⁻¹; KI = 0.85 mM; kinact/KI = 0.28 min⁻¹·mM⁻¹; Ki = 6 µM |
| Comparator Or Baseline | trans-2-aminocyclohex-3-ene-1-carboxylic acid: not an inactivator; competitive reversible inhibitor only (no kinact/KI measurable) |
| Quantified Difference | Qualitative mechanistic switch: irreversible inactivation (cis) vs. competitive reversible inhibition (trans) |
| Conditions | Purified pig liver GABA-AT; Kitz & Wilson replot analysis; inactivation protected by GABA substrate |
Why This Matters
For researchers designing GABA-AT-targeted probes or therapeutics, only the cis isomer provides mechanism-based irreversible inactivation, a property critical for sustained target engagement and pharmacodynamic duration; procurement of the wrong stereoisomer yields a functionally distinct pharmacological tool.
- [1] Choi S, Silverman RB. Inactivation and Inhibition of γ-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. Journal of Medicinal Chemistry, 2002, 45(20), 4531–4539. DOI: 10.1021/jm020134i View Source
